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Evidence Summary for AMG319

The following table consolidates the core experimental data on AMG319's effect on CD8+ T-cells from a

human clinical trial and supporting mouse models [1].

Evidence
Type

Model /
Subjects

AMG319
Dosing

Key Effects on
CD8+ T-cells

Other Immune
Effects

Outcome /
Adverse Events

| Clinical Trial (Neoadjuvant, randomized, placebo-controlled) | Human patients with HNSCC (n=21

treated) | 400 mg or 300 mg daily, 7-24 days | • Increased activation (cytotoxic potential) [1] • Elevated

IFNG, GZMB, PRF1 gene expression [1] • Oligoclonal expansion [1] | • Decreased intratumoral Treg cells

[1] • Increased circulating activated Treg cells [1] | irAEs in 12/21 patients: colitis, skin rash, diarrhea,

transaminitis. Led to treatment discontinuation [1]. | | Supporting Pre-clinical Evidence | Mouse solid

tumor model (B16F10-OVA) | PI3Kδ inhibitor PI-30657 | • Increased intratumoral CD8+ T cells [1] •

Enhanced proliferative (Ki67+) and cytotoxic capacity [1] • Increased TOX+ CD8+ T cells [1] | • Systemic

decrease in Treg cells (tumor, spleen, colon) [1] | Decreased tumor growth; induced colitis. Effect was CD8+

T-cell dependent [1]. |
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Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the key

studies.

Human Clinical Trial Protocol (from [1])

Trial Design: A double-blind, placebo-controlled, randomized phase II trial in treatment-naive

patients with resectable head and neck squamous cell carcinoma (HNSCC).
Treatment: Patients were randomized to receive AMG319 or placebo in a 2:1 ratio. Dosing was

400 mg daily, later amended to 300 mg daily due to adverse events.
Sample Analysis:

Tumor Tissue: Pre- and post-treatment tumor samples were analyzed via bulk RNA-seq,
single-cell RNA-seq (scRNA-seq), and immunohistochemistry (IHC) for Treg cells

(FOXP3+).
T cell Isolation: Tumor-infiltrating CD8+ T cells were sorted for transcriptomic analysis.

Validation: Target inhibition was verified by measuring phosphorylated AKT (pAKT) levels in B
cells, and drug levels were monitored in plasma.

Mouse Model Protocol (from [1])

Tumor Inoculation: Wild-type C57BL/6 mice were inoculated with B16F10-OVA melanoma
cells.

Treatment: Mice were treated with the PI3Kδ inhibitor PI-30657.
Immune Cell Analysis:

Tumor-infiltrating lymphocytes were analyzed by flow cytometry for markers like PD-1,
Ki67, Granzyme B, and TOX.

scRNA-seq was performed on Treg cells isolated from tumor, spleen, and colonic tissue.
Dependency Check: The anti-tumor effect was confirmed to be CD8+ T-cell dependent using

Rag1−/− and Cd8−/− mice.

Mechanism of Action & Signaling Pathway

The evidence indicates that AMG319, a PI3Kδ inhibitor, augments CD8+ T-cell activity primarily through

an indirect mechanism involving modulation of the tumor immune microenvironment, particularly by

suppressing regulatory T cells (Tregs).
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The following diagram illustrates the proposed mechanism by which PI3Kδ inhibition enhances CD8+ T-cell

anti-tumor activity.
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The diagram shows that inhibition of PI3Kδ in Tregs leads to their functional impairment and numerical

decline. This relieves the immunosuppressive "brakes" on CD8+ T-cells, allowing for their enhanced

activation, clonal expansion, and cytotoxic function against tumors. A critical trade-off is that systemic Treg

suppression can also break peripheral tolerance, leading to immune-related adverse events (irAEs) like colitis

[1].
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Research Implications & Alternative Dosing

The search results highlight a significant challenge and a potential solution for PI3Kδ inhibition therapy:

Challenge - Systemic Toxicity: The rapid onset of dose-limiting irAEs in the clinical trial underscores

that systemic, continuous PI3Kδ inhibition disrupts immune homeostasis [1].
Potential Solution - Intermittent Dosing: The same preclinical study found that intermittent
dosing of a PI3Kδ inhibitor in mice led to a significant decrease in tumor growth without inducing the
pathogenic T cells in the colon that cause toxicity [1]. This suggests that alternative dosing schedules

could maximize efficacy while limiting adverse effects.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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